2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrobenzo[b]thiophene core. This compound features an amino group and a cyano group attached to the benzothiophene ring, contributing to its potential reactivity and biological activity. Its molecular formula is C₁₁H₁₃N₃O₂S, and it has a molecular weight of approximately 237.31 g/mol .
Research indicates that 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the amino and cyano groups may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .
The synthesis of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid can be achieved through several methods:
The compound has potential applications in medicinal chemistry due to its biological properties. It may serve as a lead compound for the development of new pharmaceuticals targeting inflammation and pain management. Additionally, its unique structure makes it suitable for use in materials science and organic electronics .
Studies on the interactions of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid with various biological targets have shown promising results. The compound's ability to form hydrogen bonds through its amino and carboxylic acid functionalities enhances its interaction with proteins and enzymes involved in inflammatory pathways. This suggests that it could be further explored for therapeutic applications in treating inflammatory diseases .
Several compounds share structural similarities with 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid. Here are some notable examples:
Compound Name | Similarity Index |
---|---|
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | 0.80 |
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | 0.79 |
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate | 0.78 |
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | 0.73 |
Benzo[b]thiophene-4-carboxylic acid | 0.62 |
These compounds exhibit varying degrees of similarity based on their structural features but differ in their functional groups and potential biological activities. The unique combination of amino and cyano groups in 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid sets it apart from these similar compounds .
The core structure of 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid consists of a partially saturated benzo[b]thiophene system fused to a six-membered cyclohexene ring. Key features include:
The IUPAC name systematically describes this arrangement:
(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid.
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Target Compound | C11H12N2O2S | 236.29 | Amino, cyano, carboxylic acid |
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid | C9H10O2S | 182.24 | Carboxylic acid |
Benzo[b]thiophene-3-ol | C8H6OS | 150.20 | Hydroxyl |
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights:
The Gewald reaction, first reported in 1966, remains a cornerstone for synthesizing 2-aminothiophene derivatives [1] [2]. For the target compound, the reaction initiates with a Knoevenagel condensation between a methylene-active carbonyl compound (e.g., cyclohexanone) and a cyanoacetamide derivative. This step forms an α,β-unsaturated nitrile intermediate via deprotonation and elimination of water [7]. Lithium hydroxide monohydrate (LiOH·H₂O) has emerged as an effective dual-activation catalyst, facilitating both the Knoevenagel step and subsequent sulfur incorporation [7]. The intermediate undergoes nucleophilic attack by sulfur, though the exact mechanism of sulfur activation remains debated. Proposed pathways involve thiolate intermediates or polysulfide chains mediating cyclization [2] [3].
Elemental sulfur acts as both a cyclizing agent and a sulfur donor in the Gewald reaction. During the formation of the tetrahydrobenzo[b]thiophene core, sulfur undergoes reduction to sulfide, which facilitates intramolecular cyclization. Computational studies suggest that sulfur’s polarizability enables simultaneous activation of the α-carbon of the nitrile group and the β-position of the enone intermediate, driving regioselective thiophene ring closure [3]. The tetrahedral geometry of the 4-methyl substituent in the target compound is stabilized by steric interactions during this step, as evidenced by the preferential formation of the cis-fused bicyclic system [1].
Palladium-catalyzed methods offer an alternative route to the benzo[b]thiophene scaffold. Starting from 2-(methylthio)phenylacetylene precursors, a PdI₂/KI catalytic system promotes a cascade reaction involving triple bond coordination, intramolecular S-5-endo-dig cyclization, and carbon monoxide insertion [6]. The cyclization proceeds via nucleophilic attack of the methylthio group on the palladium-activated alkyne, forming a strained sulfonium intermediate. This step is highly sensitive to steric effects, with bulkier substituents at the 4-position requiring elevated temperatures (80–100°C) to achieve comparable yields [5].
Following cyclization, the methylthio group undergoes iodide-mediated demethylation to generate a reactive thiolate intermediate. Kinetic studies reveal that this step is rate-limiting in nonpolar solvents but accelerates in protic media due to hydrogen bonding stabilization [6]. The liberated methyl iodide reacts with water (present as a trace impurity) to form methanol and hydroiodic acid, which participates in Pd(0) reoxidation. This autocatalytic cycle enables the use of atmospheric oxygen as the terminal oxidant, enhancing the sustainability of the process [6].
Recent advances emphasize aqueous or mixed solvent systems for both methodologies:
Reaction Type | Optimal Solvent | Yield (%) | Catalyst Recovery |
---|---|---|---|
Gewald 3-Component | Ethanol/Water (1:1) | 78–85 | Not reported |
Pd-Catalyzed Carbonylation | Methanol/Toluene (3:1) | 65–72 | PdI₂/KI reusable (3 cycles) |
The Gewald reaction benefits from ethanol/water mixtures, where precipitation of the product simplifies purification [1] [3]. For palladium systems, methanol/toluene biphasic conditions prevent thiol oxidation while maintaining catalyst activity [6]. Ionic liquid additives (e.g., [BMIM][BF₄]) have shown promise in stabilizing reactive intermediates but require further study [5].
Temperature and pressure critically influence reaction efficiency:
Elevated pressures in carbonylation reactions shift the equilibrium toward CO insertion, but excessive pressures (>10 atm) promote dimerization side products. Microwave-assisted Gewald reactions reduce reaction times to 30 minutes but require specialized equipment [2].